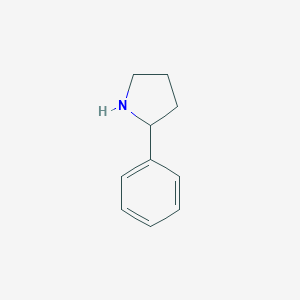

2-苯基吡咯烷

描述

Synthesis Analysis

The synthesis of 2-Phenylpyrrolidine and its derivatives can be achieved through various synthetic routes. A notable method involves the double reduction of cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole (Evans, P., et al., 2007). Another approach uses N-Vinylpyrrolidin-2-One as a 3-Aminopropyl Carbanion Equivalent in the Synthesis of Substituted 1-Pyrrolines, demonstrating the versatility in constructing 2-Phenylpyrrolidine structures (Sorgi, K., et al., 2003).

Molecular Structure Analysis

2-Phenylpyrrolidine's molecular structure has been extensively analyzed to understand its reactivity and interactions in various chemical environments. Computational studies, such as those on the structure-directing effect of benzylpyrrolidine and its fluorinated derivatives in the synthesis of aluminophosphate ALPO-5, provide insight into the molecular interactions and stability of 2-Phenylpyrrolidine derivatives (Gómez-Hortigüela, L., et al., 2004).

Chemical Reactions and Properties

2-Phenylpyrrolidine participates in various chemical reactions, highlighting its chemical properties. For example, the lithiation-substitution of N-Boc-2-phenylpyrrolidine showcases the compound's ability to form quaternary stereocenters, essential for pharmaceutical synthesis (Sheikh, N. S., et al., 2012). Additionally, copper-catalyzed coupling reactions demonstrate its utility in forming aryl- and vinylpyrrolidines, compounds frequently found in bioactive molecules (Um, C., et al., 2016).

科学研究应用

色谱法和质谱法

2-苯基吡咯烷用于色谱法和质谱法应用 . 它用于色谱法所需的测量仪器或用于在质谱法过程中进行样品操作的蛋白质 .

认知功能改善

2-苯基吡咯烷的衍生物,2-[2-(2-氧代-4-苯基吡咯烷-1-基)乙酰胺基]乙磺酸钾(化合物 1),已被研究用于其作为缺血性脑损伤中改善认知功能的先导药物的潜力 . 该研究涉及计算机模拟、体外和体内评估,预测了大鼠模型中的药理学功效和可能的安全性 .

神经保护

上面提到的相同衍生物,化合物 1,已显示出神经保护作用。 这得到了新生大鼠皮质神经元培养物中谷氨酸兴奋毒性诱导模型的体外实验的支持 .

血脑屏障渗透

化合物 1 在完整和缺血动物中跨越血脑屏障的能力也得到了研究 . 对于将药物输送到大脑至关重要。

药物发现

2-苯基吡咯烷在药物发现中充当通用的支架 . 它是具有靶向选择性的生物活性分子的组成部分,其特征是吡咯烷环及其衍生物 .

衍生物合成

作用机制

Mode of Action

It has been studied as a dopamine d3 receptor selective ligand . This suggests that 2-Phenylpyrrolidine may interact with dopamine receptors, potentially influencing neurotransmission and neural activity .

Biochemical Pathways

Given its potential interaction with dopamine receptors, it may influence dopaminergic pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement .

Pharmacokinetics

Its water solubility and vapor pressure suggest that it may have good bioavailability .

Result of Action

2-Phenylpyrrolidine has been shown to be effective in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . It may also be effective at preventing aldehyde toxicity mediated by the enzyme acetaldehyde dehydrogenase 2 (ALDH2) .

安全和危害

2-Phenylpyrrolidine is harmful if swallowed and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects . Protective measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

The pyrrolidine ring, which is a key feature of 2-Phenylpyrrolidine, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of 2-Phenylpyrrolidine and related compounds lies in the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these new compounds .

属性

IUPAC Name |

2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10-11H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDHSGANMHVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903061 | |

| Record name | NoName_3649 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1006-64-0 | |

| Record name | 1006-64-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

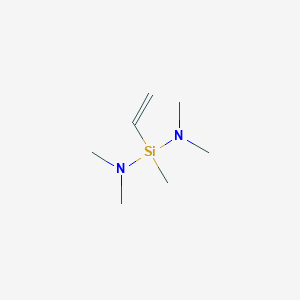

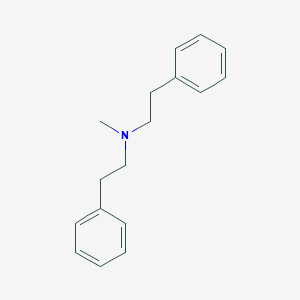

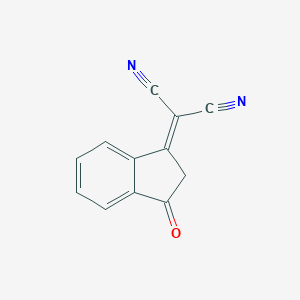

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)

![5-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B85611.png)

![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)